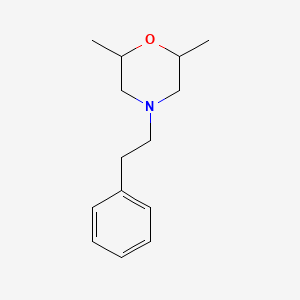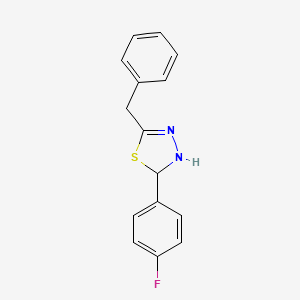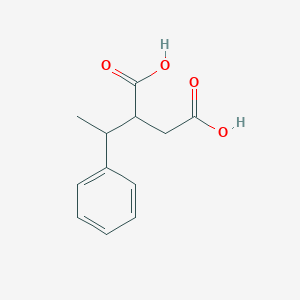
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine, also known as '2-Bromodiphenylmethylamine' or 'Brompheniramine', is a chemical compound that belongs to the class of antihistamines. It is commonly used in the pharmaceutical industry for the treatment of allergic reactions, such as hay fever, hives, and nasal congestion.
作用机制
The mechanism of action of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine involves its ability to block the histamine H1 receptor. Histamine is a chemical that is released by the body in response to allergens, and it causes symptoms such as itching, swelling, and inflammation. By blocking the histamine H1 receptor, 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine reduces the symptoms of allergic reactions.
Biochemical and Physiological Effects
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has several biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. The drug is metabolized in the liver and excreted in the urine. The half-life of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine is approximately 10-20 hours.
实验室实验的优点和局限性
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has several advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for the production of large quantities of the drug. Another advantage is its well-documented pharmacological properties, which make it a useful tool for studying the histamine H1 receptor. However, one limitation is that the drug has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine. One direction is the development of new analogs of the drug that have improved pharmacological properties, such as longer half-lives or increased potency. Another direction is the study of the drug's effects on other histamine receptors, such as the H2 or H3 receptors. Finally, the drug's potential use in the treatment of other medical conditions, such as asthma or COPD, could be explored in future research.
Conclusion
In conclusion, 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine is a well-established antihistamine that has been extensively studied for its pharmacological properties and therapeutic applications. Its mechanism of action involves the blocking of the histamine H1 receptor, which reduces the symptoms of allergic reactions. The drug has several advantages and limitations for lab experiments, and there are several future directions for its study, including the development of new analogs and the exploration of its potential use in the treatment of other medical conditions.
合成方法
The synthesis of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine involves the reaction of 2-bromophenol with diethylamine in the presence of sodium hydroxide and 1,3-dibromopropane. The reaction produces 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine as the final product. The synthesis method is well-established and has been used in the pharmaceutical industry for many years.
科学研究应用
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has been extensively studied for its pharmacological properties and therapeutic applications. It is commonly used in the treatment of allergic reactions, and its efficacy has been demonstrated in several clinical trials. In addition, 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has been studied for its potential use in the treatment of other medical conditions, such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
3-(2-bromophenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-3-15(4-2)10-7-11-16-13-9-6-5-8-12(13)14/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUJSARGGQXNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)


![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5224599.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![3-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B5224616.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)

![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)